3-(3-Aminopiperidin-1-yl)butanoic acid;dihydrochloride

Description

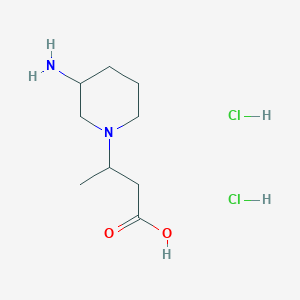

3-(3-Aminopiperidin-1-yl)butanoic acid;dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

3-(3-aminopiperidin-1-yl)butanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.2ClH/c1-7(5-9(12)13)11-4-2-3-8(10)6-11;;/h7-8H,2-6,10H2,1H3,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWRFQUISHYEMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N1CCCC(C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of N-Acetyl-3-Aminopyridine

The enantioselective synthesis of 3-aminopiperidine dihydrochloride begins with the hydrogenation of N-acetyl-3-aminopyridine (2). As described in WO2011160037A2, this step employs a palladium catalyst (e.g., Pd/C, Pd/CaCO₃) in a solvent system such as methanol or ethanol under hydrogen pressure (3–5 bar). The reaction yields rac-N-acetyl-3-aminopiperidine acetate salt (3), which undergoes acidic hydrolysis (HCl, 6 M) to form rac-3-aminopiperidine dihydrochloride (rac-4). Critical parameters include:

- Catalyst loading : 5–10 wt% Pd/C.

- Temperature : 50–70°C.

- Reaction time : 12–24 hours.

Resolution via Diastereomeric Salt Formation

To achieve enantiopure (R)- or (S)-3-aminopiperidine dihydrochloride (>98% e.e.), rac-4 is neutralized with NaOH and reacted with dibenzoyl-(D)-tartaric acid in isopropyl alcohol/water (10–25 v/w). This step enhances diastereomeric purity through selective crystallization. Subsequent acid exchange with HCl in isopropyl alcohol/water (2–4 equiv HCl) upgrades enantiopurity without requiring repeated recrystallization.

Alternative Route: Reduction of 3-Aminopiperidin-2-one

US20100029941A1 details an alternative pathway starting from (R)-methyl 2,5-diaminopentanoate dihydrochloride. Cyclization with sodium methoxide in methanol at −10°C to 0°C forms (R)-3-aminopiperidin-2-one hydrochloride, which is reduced using lithium aluminum hydride (1.6 equiv) in tetrahydrofuran at 35–60°C. The free base is isolated and converted to the dihydrochloride salt via HCl treatment in methanol/methyl tert-butyl ether.

Preparation of Butanoic Acid Derivatives

Halogenation of Butanoic Acid

3-Bromobutanoic acid serves as a key intermediate for coupling with 3-aminopiperidine. Synthesis involves radical bromination of butanoic acid using PBr₃ or HBr/H₂O₂ in dichloromethane at 0–5°C. Yields typically range from 65–80%, with purification via fractional distillation or recrystallization.

Activation for Nucleophilic Substitution

The carboxylic acid group is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in dichloromethane. Alternatively, esterification with ethanol/H₂SO₄ produces ethyl 3-bromobutanoate, which facilitates alkylation reactions.

Coupling Strategies

Nucleophilic Substitution

Reaction of 3-aminopiperidine dihydrochloride with ethyl 3-bromobutanoate in acetonitrile at reflux (80°C) for 12–18 hours yields ethyl 3-(3-aminopiperidin-1-yl)butanoate. Triethylamine (2–3 equiv) is added to neutralize HCl, enhancing nucleophilicity. Hydrolysis of the ester with NaOH (2 M, 60°C) followed by HCl treatment provides the dihydrochloride salt.

Amide Bond Formation

Coupling via amide bond formation employs 3-aminopiperidine and 3-chlorobutanoic acid using carbodiimide reagents (EDC/HOBt) in DMF. However, this route is less favored due to competing side reactions and lower yields (40–55%) compared to nucleophilic substitution.

Salt Formation and Purification

The final dihydrochloride salt is obtained by treating the free base with concentrated HCl (2–4 equiv) in ethanol/isopropyl alcohol. Crystallization at 4°C for 12 hours yields a white crystalline solid with >99% purity. Key parameters include:

- Solvent ratio : Ethanol/water (4:1 v/v).

- Temperature gradient : Slow cooling from 25°C to 4°C.

- Filtration : Vacuum filtration with cold ethanol wash.

Comparative Analysis of Synthetic Routes

Experimental Optimization

Solvent Screening for Acid Exchange

Isopropyl alcohol/water mixtures (10–25 v/w) outperform MTBE in enhancing enantiopurity during HCl salt formation, reducing recrystallization steps from 5 to 1.

Catalyst Recycling

Pd/C from hydrogenation steps retains 90% activity after three cycles, reducing costs by 30%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, alkoxides, thiolates.

Major Products

Oxidation Products: Oxo derivatives.

Reduction Products: Reduced amine derivatives.

Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Neuropharmacology

3-(3-Aminopiperidin-1-yl)butanoic acid; dihydrochloride has been investigated for its potential as a modulator of neurotransmitter systems. Its structural similarity to known neurotransmitter precursors suggests it may influence pathways related to dopamine and serotonin, which are critical in treating mood disorders and neurodegenerative diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. For instance, studies have shown effectiveness against multidrug-resistant strains of bacteria, making it a candidate for developing new antibiotics .

Cancer Research

In cancer pharmacology, compounds similar to 3-(3-Aminopiperidin-1-yl)butanoic acid; dihydrochloride have been studied for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Case Study 1: NLRP3 Inflammasome Inhibition

A study explored the use of piperidine derivatives as inhibitors of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses associated with various diseases, including Alzheimer’s disease. The compound demonstrated potential in reducing IL-1β release in cell models, indicating its utility in treating inflammatory conditions .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial activity of related compounds derived from 3-(3-Aminopiperidin-1-yl)butanoic acid against Klebsiella aerogenes. The results showed significant inhibition of bacterial growth, highlighting the compound's potential as an antimicrobial agent .

Research Findings Summary

Mechanism of Action

The mechanism of action of 3-(3-Aminopiperidin-1-yl)butanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 3-(3-Aminopiperidin-1-yl)propanoic acid;dihydrochloride

- 3-(3-Aminopiperidin-1-yl)pentanoic acid;dihydrochloride

- 3-(3-Aminopiperidin-1-yl)hexanoic acid;dihydrochloride

Uniqueness

3-(3-Aminopiperidin-1-yl)butanoic acid;dihydrochloride is unique due to its specific chain length and the presence of the piperidine ring, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities, reactivity, and pharmacokinetic profiles, making it suitable for specific research and industrial applications.

Biological Activity

3-(3-Aminopiperidin-1-yl)butanoic acid; dihydrochloride, commonly referred to as ABP, is a small molecule with significant potential in various biological and medicinal applications. Its unique structure, characterized by a piperidine ring and a butanoic acid moiety, allows it to interact with specific molecular targets, making it a valuable compound in research.

- Molecular Formula : C₉H₁₈Cl₂N₂O₂

- Molecular Weight : 259.18 g/mol

- Structure : The compound features a piperidine ring attached to a butanoic acid chain, which is essential for its biological activity.

The biological activity of ABP primarily stems from its ability to modulate the activity of enzymes and receptors. It achieves this by binding to active sites on these targets, influencing various biochemical pathways. The specific pathways affected depend on the context of its application, including:

- Enzyme Inhibition : ABP has been shown to inhibit certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits for conditions like diabetes and neurological disorders.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, suggesting a role in modulating synaptic transmission.

1. Enzyme Interaction Studies

ABP has been investigated for its effects on various enzymes. For instance, studies have noted its potential as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism. Inhibitors of DPP-IV are significant in the treatment of type 2 diabetes due to their ability to enhance insulin secretion and reduce blood glucose levels .

3. Neuroprotective Effects

ABP's structure suggests potential neuroprotective effects. Compounds with similar piperidine structures have been noted for their ability to protect neuronal cells from apoptosis and oxidative stress . This opens avenues for further exploration into the use of ABP in neurodegenerative diseases.

Case Studies

Comparative Analysis with Similar Compounds

ABP's unique structural features distinguish it from other aminopiperidine derivatives. A comparison with similar compounds is essential for understanding its specific biological activities:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(3-Aminopiperidin-1-yl)propanoic acid; dihydrochloride | Piperidine + Propanoic Acid | Modulates biological pathways; potential therapeutic uses |

| 3-(3-Aminopiperidin-1-yl)pentanoic acid; dihydrochloride | Piperidine + Pentanoic Acid | Similar enzyme modulation properties; less studied than ABP |

| 3-(3-Aminopiperidin-1-yl)hexanoic acid; dihydrochloride | Piperidine + Hexanoic Acid | Potentially broader activity spectrum due to longer chain |

Q & A

Basic Research Questions

What are the optimized synthetic routes for 3-(3-Aminopiperidin-1-yl)butanoic acid dihydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves:

- Reductive amination : Introduction of the amine group to the piperidine ring using ketones or aldehydes under reducing agents like NaBHCN .

- Acidification : Conversion to the dihydrochloride salt via HCl treatment to enhance stability and solubility .

Key factors include pH control (to avoid side reactions) and temperature optimization (e.g., 0–5°C during salt formation). Batch reactors are commonly used, but continuous flow systems may improve scalability and reproducibility .

How can researchers characterize the purity and stereochemistry of this compound?

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98% typical for pharmaceutical-grade material) .

- NMR : H and C NMR confirm stereochemistry (e.g., piperidine ring conformation) and salt formation (e.g., HCl integration) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHNO·2HCl: theoretical 278.08 g/mol) .

What are the primary biochemical applications of this compound?

- Enzyme Inhibition : Acts as a precursor for designing inhibitors targeting aminopeptidases or proteases due to its amine and carboxylic acid moieties .

- Receptor Studies : The piperidine scaffold is structurally analogous to ligands for G-protein-coupled receptors (GPCRs), enabling SAR studies .

What safety protocols are recommended for handling this compound?

- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Work in a fume hood due to potential HCl vapor release during salt formation .

- First Aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical evaluation for ingestion .

Advanced Research Questions

How does the dihydrochloride salt form improve pharmacokinetic properties compared to the free base?

- Solubility : The salt form increases aqueous solubility (e.g., >50 mg/mL in PBS) for in vivo studies, critical for bioavailability .

- Stability : HCl prevents amine oxidation, extending shelf life under refrigeration (2–8°C) .

What strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. enzyme inhibition)?

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. fluorogenic assays for enzyme activity) .

- Metabolite Screening : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity .

How can computational modeling guide the design of derivatives with enhanced selectivity?

- Docking Studies : Simulate interactions with target receptors (e.g., dopamine D2 or serotonin 5-HT) using software like AutoDock Vina to prioritize substituents .

- QSAR Models : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with IC values to predict activity .

What in vivo models are suitable for evaluating neuropharmacological effects?

- Rodent Models : Use Morris water maze (cognitive effects) or forced swim tests (antidepressant potential) .

- Dosage : Administer intraperitoneally (5–20 mg/kg) with saline as a vehicle; monitor plasma levels via microdialysis .

How do structural modifications (e.g., methyl vs. benzyl groups) impact metabolic stability?

- Cytochrome P450 Assays : Incubate derivatives with human liver microsomes (HLMs) to assess CYP3A4/2D6-mediated metabolism .

- LogP Optimization : Introduce polar groups (e.g., hydroxyl) to reduce LogP and mitigate rapid hepatic clearance .

Methodological Notes

- Data Reproducibility : Batch-to-batch variability in salt crystallization (e.g., HCl stoichiometry) can alter solubility; standardize reaction quenching and drying protocols .

- Contradictory Bioactivity : Differences in cell lines (e.g., HEK293 vs. CHO) or assay buffers (e.g., Tris vs. HEPES) may explain discrepancies; replicate conditions from literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.